molecular formula C28H16F12Sn B14747410 Tetrakis[3-(trifluoromethyl)phenyl]stannane CAS No. 1262-75-5

Tetrakis[3-(trifluoromethyl)phenyl]stannane

Cat. No.: B14747410
CAS No.: 1262-75-5
M. Wt: 699.1 g/mol
InChI Key: YAWLMBRKFWDGDA-UHFFFAOYSA-N
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Description

Tetrakis[3-(trifluoromethyl)phenyl]stannane is an organotin compound with the molecular formula C28H16F12Sn. It is characterized by the presence of four trifluoromethylphenyl groups attached to a central tin atom. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis[3-(trifluoromethyl)phenyl]stannane typically involves the reaction of tin tetrachloride with 3-(trifluoromethyl)phenylmagnesium bromide or 3-(trifluoromethyl)phenyllithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

SnCl4+4C6H4(CF3)MgBrSn[C6H4(CF3)]4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_6\text{H}_4(\text{CF}_3)\text{MgBr} \rightarrow \text{Sn}[\text{C}_6\text{H}_4(\text{CF}_3)]_4 + 4 \text{MgBrCl} SnCl4​+4C6​H4​(CF3​)MgBr→Sn[C6​H4​(CF3​)]4​+4MgBrCl

The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Tetrakis[3-(trifluoromethyl)phenyl]stannane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin(IV) derivatives.

    Reduction: Reduction reactions can convert the tin(IV) center to tin(II).

    Substitution: The trifluoromethylphenyl groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a catalyst or a strong nucleophile.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) oxides, while reduction could produce tin(II) compounds. Substitution reactions can result in the formation of new organotin derivatives with different functional groups.

Scientific Research Applications

Tetrakis[3-(trifluoromethyl)phenyl]stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.

    Industry: The compound is used in the development of new materials with unique electronic and structural properties.

Mechanism of Action

The mechanism by which tetrakis[3-(trifluoromethyl)phenyl]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The trifluoromethylphenyl groups can influence the electronic properties of the tin atom, affecting its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of the reaction or application.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: This compound has a similar structure but with boron as the central atom instead of tin.

    Tetrakis(pentafluorophenyl)borate: Another similar compound with pentafluorophenyl groups attached to a boron center.

    Tetrakis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)-2-propanolato]aluminate: This compound features aluminum as the central atom with fluorinated aryl groups.

Uniqueness

Tetrakis[3-(trifluoromethyl)phenyl]stannane is unique due to the presence of tin as the central atom, which imparts distinct electronic and structural properties compared to similar compounds with boron or aluminum centers

Properties

CAS No.

1262-75-5

Molecular Formula

C28H16F12Sn

Molecular Weight

699.1 g/mol

IUPAC Name

tetrakis[3-(trifluoromethyl)phenyl]stannane

InChI

InChI=1S/4C7H4F3.Sn/c4*8-7(9,10)6-4-2-1-3-5-6;/h4*1-2,4-5H;

InChI Key

YAWLMBRKFWDGDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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